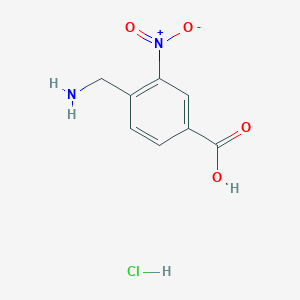

4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride

Description

4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride is a substituted benzoic acid derivative featuring an aminomethyl group (-CH₂NH₂) at the para position and a nitro group (-NO₂) at the meta position, with a hydrochloride salt formation. The compound is listed as a commercially available product with 98% purity, suggesting its use in research or industrial applications . Its hydrochloride salt form likely enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical contexts .

Properties

Molecular Formula |

C8H9ClN2O4 |

|---|---|

Molecular Weight |

232.62 g/mol |

IUPAC Name |

4-(aminomethyl)-3-nitrobenzoic acid;hydrochloride |

InChI |

InChI=1S/C8H8N2O4.ClH/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14;/h1-3H,4,9H2,(H,11,12);1H |

InChI Key |

CALFPGANNNSJNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CN.Cl |

Origin of Product |

United States |

Preparation Methods

Oxime Formation

The aldehyde group is converted to an oxime via reaction with hydroxylamine hydrochloride under basic conditions. In Embodiment 2 , 886 g of 4-formyl-3-nitrobenzoic acid methyl ester is dissolved in methanol and reacted with 450 g of hydroxylamine hydrochloride in water. The mixture is stirred at 25–35°C for 2 hours, yielding 962 g (99.5% purity) of 3-nitro-4-((hydroxyimino)methyl)benzoic acid methyl ester.

Catalytic Hydrogenation to Aminomethyl Group

The oxime undergoes catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. Key parameters include:

In Embodiment 1 , hydrogenation of 310 g of oxime ester with 22.5 g of 5% Pd/C in aqueous sodium hydroxide yields 245 g (93.5%) of 4-(aminomethyl)-3-nitrobenzoic acid. Subsequent treatment with concentrated hydrochloric acid forms the hydrochloride salt, with a melting point of 282–285°C.

Table 1: Optimization of Hydrogenation Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Pd/C Loading | 5–10% | Higher loading reduces reaction time |

| H₂ Pressure | 10 kg/cm² | Ensures complete reduction |

| NaOH Equivalents | 3.0–4.0 | Prevents byproduct formation |

| Reaction Time | 3–4 hours | Balances conversion and degradation |

Alternative Routes: Nucleophilic Substitution and Reduction

While less common, alternative methods involve the substitution of halogenated precursors followed by reduction. For example, CN104356022A describes the amination of 4-chloro-3-nitrobenzoic acid with methylamine, albeit for a different product. Adapting this strategy for 4-(aminomethyl)-3-nitrobenzoic acid hydrochloride could involve:

Chloride-to-Cyanide Substitution

4-Chloro-3-nitrobenzoic acid reacts with potassium cyanide (KCN) to form 4-cyano-3-nitrobenzoic acid. This step requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Reduction of Nitrile to Aminomethyl

The cyano group is reduced to an aminomethyl group using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. However, LiAlH₄ may over-reduce the nitro group, necessitating careful stoichiometric control.

Table 2: Comparison of Reduction Methods

| Method | Conditions | Yield | Limitations |

|---|---|---|---|

| LiAlH₄ | THF, 0°C, 2 hours | 60–70% | Risk of nitro group reduction |

| Catalytic Hydrogenation | H₂, Pd/C, RT | 75–85% | Requires high-pressure equipment |

Critical Analysis of Methodologies

Catalytic Hydrogenation Advantages

Challenges in Alternative Routes

-

Functional Group Compatibility : Nitro groups may undergo unintended reduction during nitrile hydrogenation.

-

Synthetic Complexity : Multi-step sequences increase cost and processing time.

Industrial-Scale Purification Strategies

Post-synthesis purification ensures pharmaceutical-grade quality:

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

Reduction: 4-(Aminomethyl)-3-aminobenzoic acid.

Substitution: Various substituted benzoic acid derivatives.

Esterification: Methyl 4-(aminomethyl)-3-nitrobenzoate and other esters.

Scientific Research Applications

4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The aminomethyl and nitro groups play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Benzoic Acids with Nitro and Amino Groups

- 4-Amino-3-nitrobenzoic acid (C₇H₆N₂O₄): Lacks the aminomethyl group but shares nitro and amino substituents at C3 and C4. The absence of the aminomethyl moiety reduces steric hindrance and may decrease solubility compared to the target compound. Its CAS number (1588-83-6) and safety data (MSDS) indicate established handling protocols .

- 4-(Methylamino)-3-nitrobenzoic acid (C₈H₈N₂O₄): Substitutes the aminomethyl with a methylamino (-NHCH₃) group.

- 4-Chloro-3-nitrobenzoic acid (C₇H₄ClNO₄): Replaces the aminomethyl with an electron-withdrawing chlorine atom. This substitution likely increases the benzoic acid’s acidity (lower pKa) and reduces nucleophilicity at the aromatic ring .

Benzoic Acid Derivatives with Aminomethyl Groups

- 4-(Aminomethyl)benzoic acid (C₈H₉NO₂): Retains the aminomethyl group but lacks the nitro substituent.

- 4-(Bromomethyl)-3-nitrobenzoic acid (C₈H₆BrNO₄): Substitutes aminomethyl with bromomethyl (-CH₂Br), enabling nucleophilic substitution reactions. This contrasts with the target’s amine, which may participate in acid-base or coordination chemistry .

Hydrochloride Salts of Structurally Related Amines

- (R)-4-Amino-3-phenylbutyric Acid Hydrochloride (C₁₀H₁₄ClNO₂): A structurally distinct hydrochloride salt but shares the primary amine and carboxylic acid functional groups. Highlights the role of hydrochloride salts in improving crystallinity and stability .

- Dronedarone Hydrochloride :

A pharmaceutical antiarrhythmic agent, emphasizing the therapeutic relevance of hydrochloride salts in drug formulations .

Data Tables

Table 1: Structural and Functional Group Comparison

Research Findings and Discussion

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. In contrast, the chloro group in 4-chloro-3-nitrobenzoic acid withdraws electrons, enhancing acidity but reducing solubility .

- Hydrochloride Salt Formation: Compounds like (R)-4-amino-3-phenylbutyric acid HCl demonstrate that salt formation improves thermal stability and dissolution rates, a trait likely shared by the target compound .

Biological Activity

4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride, an organic compound with the molecular formula C₈H₉ClN₂O₄, has garnered attention in various fields of biological research due to its unique structural features and potential applications. This compound is characterized by an aminomethyl group at the 4-position and a nitro group at the 3-position of the benzene ring. Its hydrochloride form enhances solubility, making it suitable for biochemical assays and pharmaceutical applications.

- Molecular Formula : C₈H₉ClN₂O₄

- Molecular Weight : 220.62 g/mol

- Solubility : Highly soluble in water due to the presence of the hydrochloride salt.

- pKa : Approximately 3.47, indicating moderate acidity.

Biological Activity Overview

Research indicates that 4-(aminomethyl)-3-nitrobenzoic acid hydrochloride exhibits significant biological activity, particularly in enzyme kinetics and as a substrate in various biochemical assays. Its functional groups allow for interactions with biological molecules, influencing enzyme activity and potentially serving as a lead compound in drug development.

Enzyme Interaction Studies

The compound has been investigated for its role as an enzyme substrate or inhibitor. The nitro group and the aminomethyl side chain are essential for these interactions, which can modulate enzyme activity:

- Enzyme Kinetics : Studies have shown that this compound can affect the kinetics of certain enzymes, making it a valuable tool in pharmacological research.

- Inhibition Studies : It has been reported to inhibit specific enzymes, which can be critical for developing therapeutic agents targeting various diseases.

Case Studies and Research Findings

Comparative Analysis with Structural Analogues

To better understand the unique properties of 4-(aminomethyl)-3-nitrobenzoic acid hydrochloride, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Methylamino)-3-nitrobenzoic acid | Contains a methylamino group instead of aminomethyl | Used as an intermediate in anticoagulant drugs |

| 4-Aminobenzoic acid | Lacks nitro group; contains only amino group | Commonly used in dye production |

| 3-Nitrobenzoic acid | Lacks aminomethyl group; contains only nitro | Used primarily in organic synthesis |

| 4-(Chloromethyl)-3-nitrobenzoic acid | Contains chloromethyl instead of aminomethyl | Useful for various substitution reactions |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling nitrobenzoyl chloride derivatives with aminomethyl precursors. For example, analogous reactions (e.g., ) use 4-nitrobenzoyl chloride and amines under palladium catalysis or base-mediated conditions (e.g., potassium carbonate). Optimization includes varying solvents (e.g., DMF, THF), temperature (40–80°C), and stoichiometric ratios of reactants. Post-reduction of nitro groups (if applicable) requires hydrogenation or catalytic transfer hydrogenation. Final hydrochloride salt formation is achieved via HCl gas bubbling or treatment with concentrated HCl in anhydrous ether .

- Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and structural validation using ¹H/¹³C NMR (DMSO-d₆, δ 8.5–7.0 ppm for aromatic protons) .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Hazard Mitigation : The compound may exhibit acute oral toxicity (GHS Category 4) and skin/eye irritation (). Use PPE: nitrile gloves, lab coat, and safety goggles. Avoid dust formation; handle in a fume hood with local exhaust ventilation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers at 0–6°C to prevent degradation .

Q. How can researchers validate the purity and stability of this compound under different storage conditions?

- Analytical Methods : Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Use LC-MS to detect impurities (e.g., hydrolyzed nitro groups or aminomethyl oxidation). For long-term storage, lyophilization in amber vials under nitrogen is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the structural elucidation of this compound?

- Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL ( ) for refinement. Key parameters: space group (e.g., P2₁/c), Z-value, and R-factor (<5%). If twinning occurs, employ SHELXD for structure solution. Compare experimental data with computational models (DFT, Gaussian 16) to validate bond angles and torsional strain .

Q. What strategies address contradictory bioactivity results in cell-based assays involving this compound?

- Troubleshooting : Variability may arise from differential cell permeability or nitro group reduction in vitro. Use isotopically labeled analogs (e.g., ¹⁵N-aminomethyl) to track intracellular uptake via LC-MS/MS. Pair with ROS scavengers (e.g., NAC) to assess redox-mediated effects. Validate target engagement via SPR or thermal shift assays .

Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Formulation : Test co-solvents (PEG-400, Cremophor EL) or cyclodextrin complexes. For IV administration, prepare saline solutions (pH 4.5–5.5) to prevent precipitation. Measure logP via shake-flask method (octanol/water) and correlate with in vivo bioavailability .

Q. What computational tools predict the compound’s reactivity in catalytic or ligand-binding applications?

- In Silico Modeling : Perform docking studies (AutoDock Vina) with protein targets (e.g., enzymes with boronic acid-binding sites, ). Simulate reaction pathways (Gaussian 16) for nitro group reduction energetics. Compare with experimental kinetic data (UV-Vis monitoring at 340 nm) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR spectra for this compound?

- Resolution : Contradictions may stem from tautomerism (e.g., nitro ↔ aci-nitro forms) or pH-dependent protonation (). Acquire spectra in multiple solvents (D₂O vs. DMSO-d₆) and temperatures (25°C vs. 60°C). Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. Why do synthetic yields vary significantly between laboratories?

- Root Cause : Impurities in starting materials (e.g., 4-nitrobenzoyl chloride hydrolysis) or trace metal contamination in catalysts (). Implement QC for reagents (HPLC purity >98%) and use Chelex-treated solvents. Monitor reaction progress in real-time via inline IR (C=O stretch at 1720 cm⁻¹) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.